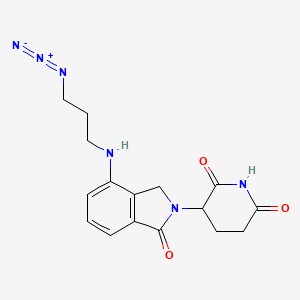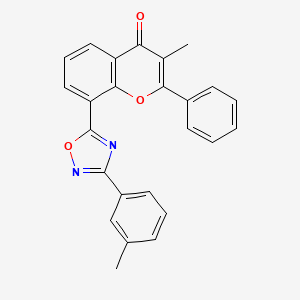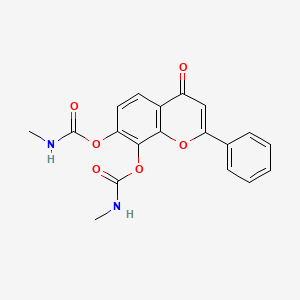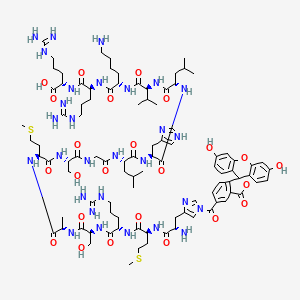
Thiolopyrrolone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiolopyrrolone A is typically isolated from marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is determined using spectroscopic methods such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes. Further research is needed to develop efficient and cost-effective methods for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Thiolopyrrolone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the pyrrolone ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Applications De Recherche Scientifique
Thiolopyrrolone A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable model compound for studying sulfur-containing heterocycles and their reactivity.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of thiolopyrrolone A involves its interaction with bacterial cell membranes and enzymes. The sulfur atom in the compound plays a crucial role in its antibacterial activity by disrupting the integrity of bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . This leads to the inhibition of bacterial growth and ultimately cell death.
Comparaison Avec Des Composés Similaires
Thiolutin: Another sulfur-containing heterocyclic compound with antibacterial properties.
2,2-Dioxidothiolutin: A derivative of thiolutin with similar antibacterial activity.
Comparison: Thiolopyrrolone A is unique due to its unsymmetrical sulfur-containing pyrrolone structure, which distinguishes it from other thiolopyrrolones like thiolutin and 2,2-dioxidothiolutin . This unique structure contributes to its distinct antibacterial properties and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H24N6O6S4 |
|---|---|
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
N-(14,22-diacetamido-5,12,20-trimethyl-6,13,21-trioxo-2,9,16,17-tetrathia-5,12,20-triazatetracyclo[17.3.0.04,8.011,15]docosa-1(22),3,7,10,14,18-hexaen-7-yl)acetamide |
InChI |
InChI=1S/C24H24N6O6S4/c1-10(31)25-16-19-13(28(4)22(16)34)7-37-20-15(30(6)23(35)17(20)26-11(2)32)9-39-40-21-14(8-38-19)29(5)24(36)18(21)27-12(3)33/h7-9H,1-6H3,(H,25,31)(H,26,32)(H,27,33) |
Clé InChI |
VWGSGXQIXVLAHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=CSC3=C(C(=O)N(C3=CSSC4=C(C(=O)N(C4=CS2)C)NC(=O)C)C)NC(=O)C)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)

![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)

![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)







![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)

